molecular formula C28H29N3O5S2 B4308768 ETHYL 4-{4-[2-(4-METHOXYANILINO)-2-OXOETHYL]-3-[2-(3-METHYL-2-THIENYL)ETHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE

ETHYL 4-{4-[2-(4-METHOXYANILINO)-2-OXOETHYL]-3-[2-(3-METHYL-2-THIENYL)ETHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE

Cat. No.: B4308768
M. Wt: 551.7 g/mol
InChI Key: LOKSXQKICZAZSQ-UHFFFAOYSA-N
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Description

Ethyl 4-{4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-[2-(3-methyl-2-thienyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl}benzoate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{4-[2-(4-METHOXYANILINO)-2-OXOETHYL]-3-[2-(3-METHYL-2-THIENYL)ETHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylglyoxal with an appropriate amine, followed by cyclization and esterification reactions . The reaction conditions often require the use of organic solvents such as acetonitrile and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-[2-(3-methyl-2-thienyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-{4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-[2-(3-methyl-2-thienyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-{4-[2-(4-METHOXYANILINO)-2-OXOETHYL]-3-[2-(3-METHYL-2-THIENYL)ETHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For instance, the amino and thioxo groups can form hydrogen bonds with active sites of enzymes, inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-[2-(3-methyl-2-thienyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl}benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-[4-[2-(4-methoxyanilino)-2-oxoethyl]-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O5S2/c1-4-36-27(34)19-5-9-21(10-6-19)31-26(33)23(17-25(32)29-20-7-11-22(35-3)12-8-20)30(28(31)37)15-13-24-18(2)14-16-38-24/h5-12,14,16,23H,4,13,15,17H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKSXQKICZAZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=C(C=CS3)C)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-{4-[2-(4-METHOXYANILINO)-2-OXOETHYL]-3-[2-(3-METHYL-2-THIENYL)ETHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-{4-[2-(4-METHOXYANILINO)-2-OXOETHYL]-3-[2-(3-METHYL-2-THIENYL)ETHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE
Reactant of Route 3
ETHYL 4-{4-[2-(4-METHOXYANILINO)-2-OXOETHYL]-3-[2-(3-METHYL-2-THIENYL)ETHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE
Reactant of Route 4
ETHYL 4-{4-[2-(4-METHOXYANILINO)-2-OXOETHYL]-3-[2-(3-METHYL-2-THIENYL)ETHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-{4-[2-(4-METHOXYANILINO)-2-OXOETHYL]-3-[2-(3-METHYL-2-THIENYL)ETHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-{4-[2-(4-METHOXYANILINO)-2-OXOETHYL]-3-[2-(3-METHYL-2-THIENYL)ETHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE

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